![molecular formula C17H22N4O B2385342 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(mesityl)methanone CAS No. 1795445-18-9](/img/structure/B2385342.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(mesityl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the copper-catalyzed click reaction of azides with alkynes . This method has been used to synthesize a variety of 1,2,3-triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C17H22N4O. It contains a 1,2,3-triazole ring, a piperidine ring, and a mesityl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been evaluated for their in vitro cytotoxic activity .Scientific Research Applications
Biological Activities
The 1,2,3-triazole ring system, which is a part of the compound, exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound could potentially be used in the development of new drugs targeting these diseases .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Given the presence of the 1,2,3-triazole ring in the compound, it could potentially be used in the discovery and development of new drugs .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . The compound could potentially be used as a building block in the synthesis of complex organic molecules .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . The compound could potentially be used in the synthesis of polymers .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . The compound could potentially be used in the design and synthesis of supramolecular structures .
Chemical Biology
1,2,3-triazoles are used in chemical biology . The compound could potentially be used in the study of biological systems from a chemical perspective .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been found to interact with various targets such as tubulin , acetylcholinesterase , and oxidoreductase . These targets play crucial roles in cell division, neurotransmission, and redox reactions, respectively.
Mode of Action
A related compound was found to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This leads to cell cycle arrest and induces apoptosis in cancer cells .
Biochemical Pathways
The compound likely affects the microtubule dynamics pathway due to its interaction with tubulin . Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico studies of related compounds suggest that they possess drug-like properties , indicating potential for good absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s interaction with its target leads to changes at the molecular and cellular levels. For instance, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line . This was evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .
properties
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-10-13(2)16(14(3)11-12)17(22)20-7-4-15(5-8-20)21-9-6-18-19-21/h6,9-11,15H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWBTFJKRHEOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)N3C=CN=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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